3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid
CAS No.: 827029-20-9
Cat. No.: VC2853456
Molecular Formula: C10H8F3NO3
Molecular Weight: 247.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 827029-20-9 |
|---|---|
| Molecular Formula | C10H8F3NO3 |
| Molecular Weight | 247.17 g/mol |
| IUPAC Name | 3-oxo-3-[4-(trifluoromethyl)anilino]propanoic acid |
| Standard InChI | InChI=1S/C10H8F3NO3/c11-10(12,13)6-1-3-7(4-2-6)14-8(15)5-9(16)17/h1-4H,5H2,(H,14,15)(H,16,17) |
| Standard InChI Key | YYZDPRSUYSKOLW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(F)(F)F)NC(=O)CC(=O)O |
| Canonical SMILES | C1=CC(=CC=C1C(F)(F)F)NC(=O)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid is a well-characterized organic compound with established chemical identifiers. The following table summarizes its key identifiers and physical properties:
| Property | Value |
|---|---|
| CAS Number | 827029-20-9 |
| IUPAC Name | 3-oxo-3-[4-(trifluoromethyl)anilino]propanoic acid |
| Molecular Formula | C₁₀H₈F₃NO₃ |
| Molecular Weight | 247.17 g/mol |
| InChI | InChI=1S/C10H8F3NO3/c11-10(12,13)6-1-3-7(4-2-6)14-8(15)5-9(16)17/h1-4H,5H2,(H,14,15)(H,16,17) |
| InChI Key | YYZDPRSUYSKOLW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(F)(F)F)NC(=O)CC(=O)O |
These identifiers establish the unique chemical identity of the compound and provide the foundation for understanding its properties and behavior in various applications .
Structural Features
The molecular structure of 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid incorporates several distinctive functional groups that contribute to its chemical reactivity and biological properties:
-
A trifluoromethyl group (CF₃) attached to the para position of an aniline ring, which enhances lipophilicity and metabolic stability
-
An amide linkage connecting the aniline moiety to the propanoic acid chain
-
A keto group at the third carbon position of the propanoic acid backbone
-
A carboxylic acid terminus that provides opportunities for derivatization
This structural arrangement creates a molecule with multiple reactive sites and specific spatial characteristics that are crucial for its interaction with biological targets. The presence of the trifluoromethyl group, in particular, contributes significantly to the compound's biological activity by improving membrane permeability and increasing binding affinity to protein targets.
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid is largely determined by its functional groups:
-
The carboxylic acid group can participate in esterification, amidation, and salt formation
-
The keto group at the β-position to the carboxylic acid creates an activated methylene group suitable for condensation reactions
-
The amide linkage provides stability under physiological conditions while still being susceptible to enzymatic hydrolysis
-
The trifluoromethyl group increases the acidity of neighboring protons and affects the electron distribution within the molecule
These reactivity patterns form the basis for synthetic modifications to generate derivatives with enhanced properties for specific applications. The compound's ability to undergo various transformations while maintaining core structural elements makes it a versatile building block for medicinal chemistry.
Synthesis and Preparative Methods
Structural Confirmation
Structural confirmation of 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid typically employs standard analytical techniques including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F)
-
Infrared (IR) spectroscopy to confirm functional groups
-
Mass spectrometry for molecular weight confirmation
-
Elemental analysis to verify composition
These analytical methods collectively provide comprehensive structural validation, ensuring the identity and purity of the synthesized compound before biological evaluation.
Biological Activity and Medicinal Applications
Kinase Inhibition Properties
Research indicates that 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid and its derivatives exhibit potential as inhibitors of specific kinases, particularly Raf kinases . Raf kinases are critical components of the RAS-RAF-MEK-ERK signaling pathway, which regulates cellular proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers, making Raf kinases important therapeutic targets.
The structural features of 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid contribute to its ability to interact with the ATP-binding pocket of Raf kinases. The trifluoromethyl group enhances binding affinity through hydrophobic interactions, while the amide and carboxylic acid moieties participate in hydrogen bonding with specific amino acid residues in the target protein.
Structure-Activity Relationships
Structure-activity relationship (SAR) studies involving compounds related to 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid have revealed important insights into the requirements for effective kinase inhibition:
-
The position of the trifluoromethyl group on the aniline ring influences selectivity and potency
-
Modifications to the propanoic acid portion can alter pharmacokinetic properties
-
The amide linkage is essential for proper orientation within the binding pocket
Comparative analysis with the isomeric compound 3-oxo-3-[2-(trifluoromethyl)anilino]propanoic acid (CAS 795307-80-1) demonstrates how positional isomerism of the trifluoromethyl group can affect binding characteristics and biological activity . This understanding guides rational design of more potent and selective inhibitors based on the 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid scaffold.
Research Applications and Development
Pharmaceutical Development
3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid serves as an important building block in the development of pharmaceutical compounds, particularly those targeting cancer pathways. Its use in the preparation of maloamide derivatives for Raf-kinase inhibition highlights its significance in drug discovery .
The compound's structural features make it suitable for medicinal chemistry optimization:
-
The carboxylic acid group provides a handle for introducing additional functionality
-
The keto group allows for condensation reactions to create more complex structures
-
The aniline portion can be modified to fine-tune binding properties
These characteristics enable medicinal chemists to create libraries of derivatives with improved potency, selectivity, and pharmacokinetic properties, advancing the development of potential therapeutic agents.
Comparative Analysis with Related Compounds
Understanding 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid in the context of structurally related compounds provides valuable insights into its unique properties. The table below compares key features of this compound with related molecules:
| Compound | CAS Number | Position of CF₃ | Additional Features | Primary Applications |
|---|---|---|---|---|
| 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid | 827029-20-9 | 4-position | None | Raf kinase inhibition |
| 3-oxo-3-[2-(trifluoromethyl)anilino]propanoic acid | 795307-80-1 | 2-position | None | Similar kinase targets |
| 3-[2-Amino-4-(trifluoromethyl)anilino]propanoic acid | Not specified | 4-position | 2-amino group | Potentially different targeting |
This comparative analysis demonstrates how subtle structural variations can influence biological activity and targeting specificity, providing a foundation for rational compound design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume